8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Description
8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C19H21N3O7S2 and its molecular weight is 467.51. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Arrangements :The synthesis of various diazaspiro[4.5]decane derivatives has been explored to understand their crystal structure and supramolecular arrangements. Particularly, the study by Graus et al. (2010) discusses the relationship between molecular and crystal structures of various diazaspiro[4.5]decane derivatives, emphasizing the role of substituents on the cyclohexane ring in determining supramolecular arrangements. The research highlights how different substituents lead to the formation of structures such as dimers and ribbons, driven by hydrogen bonding patterns (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Structural Analysis via NMR :In a study conducted by Guerrero-Alvarez et al. (2004), the relative configuration of various 1,4-diazaspiro[4.5]decanes and related compounds was meticulously analyzed using NMR techniques. This research provided in-depth insights into the stereochemistry of these compounds, revealing preferences in conformation and tautomeric equilibriums, thereby enhancing the understanding of their structural characteristics (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Stereoselective Synthesis :Another study by Hernández-Ibáñez et al. (2020) delved into the stereoselective synthesis of compounds related to 1,7-diazaspiro[4.5]decane-2,8-diones. The research elaborates on the synthesis pathways and the importance of certain intermediates in obtaining the target compounds with high stereoselectivity. This study is crucial for understanding the chemical behavior and synthesis routes of these compounds (Hernández-Ibáñez, Barros, Lahosa, Garcia-Munoz, Benlahrech, Behloul, Foubelo, & Yus, 2020).
Crystal Structure Determination :The study by Wen (2002) focused on determining the crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, revealing its chiral nature and the conformation of its cyclohexyl and piperazine rings. This research is pivotal for understanding the three-dimensional arrangement and potential stereochemical applications of the compound (Wen, 2002).
Properties
IUPAC Name |
4-(benzenesulfonyl)-8-(4-nitrophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7S2/c23-22(24)16-6-8-18(9-7-16)30(25,26)20-12-10-19(11-13-20)21(14-15-29-19)31(27,28)17-4-2-1-3-5-17/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENONPRBYHJSNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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